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cathepsin B cleavage of Val-Cit-PABC linker

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Compound of Interest

Compound Name: Val-Cit-PABC-Ahx-May

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An In-depth Technical Guide to the Cathepsin B-Mediated Cleavage of the Val-Cit-PABC Linker

Introduction

The valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl carbamate (PABC) spacer is a cornerstone of modern antibody-drug conjugate (ADC) design.[1] This enzymatically cleavable linker system is engineered for stability in systemic circulation and for specific cleavage by lysosomal proteases, most notably cathepsin B, which is often upregulated in cancer cells.[2][3] [4] This targeted release mechanism allows for the delivery of highly potent cytotoxic agents directly to tumor cells, minimizing off-target toxicity and enhancing the therapeutic window.[5] This technical guide provides a detailed examination of the cleavage mechanism, relevant quantitative data, and comprehensive experimental protocols for researchers and drug development professionals.

The Core Components and Cleavage Mechanism

The Val-Cit-PABC linker's efficacy is derived from the synergistic function of its three main components:

- Valine (Val): This amino acid occupies the P2 position and interacts with the S2 subsite of the cathepsin B active site.
- Citrulline (Cit): Occupying the P1 position, this non-proteinogenic amino acid is recognized by the S1 subsite of cathepsin B. The enzyme catalyzes the hydrolysis of the amide bond between the C-terminus of the citrulline residue and the PABC spacer.

Foundational & Exploratory



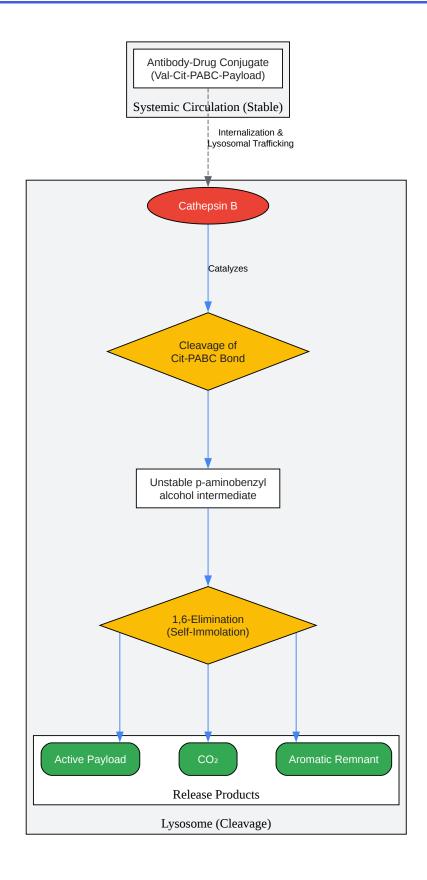


p-Aminobenzyl Carbamate (PABC): This self-immolative spacer is crucial for efficient drug release. It connects the dipeptide to the cytotoxic payload and, upon cleavage of the Cit-PABC bond, becomes electronically unstable. This instability triggers a rapid, spontaneous 1,6-elimination reaction that releases the unmodified active drug, carbon dioxide, and an aromatic remnant. The PABC spacer ensures that the payload's structure does not sterically hinder the enzyme's access to the cleavage site.

The cleavage process is a sequential, multi-step event that begins after the ADC is internalized by the target cell.

- Receptor-Mediated Endocytosis: The ADC binds to its target antigen on the cancer cell surface and is internalized into an endosome.
- Lysosomal Trafficking: The endosome matures and fuses with a lysosome, exposing the ADC to a highly acidic environment (pH 4.5-5.5) rich in proteases, including cathepsin B.
- Enzymatic Cleavage: Within the lysosome, the active site of cathepsin B, featuring a Cys-His
 catalytic dyad, recognizes the Val-Cit dipeptide and hydrolyzes the amide bond between
 citrulline and the PABC spacer.
- Self-Immolation and Payload Release: The cleavage event generates an unstable paminobenzyl alcohol intermediate, which promptly undergoes a 1,6-elimination cascade, liberating the active cytotoxic drug.





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Mechanism of Val-Cit-PABC linker cleavage and payload release.

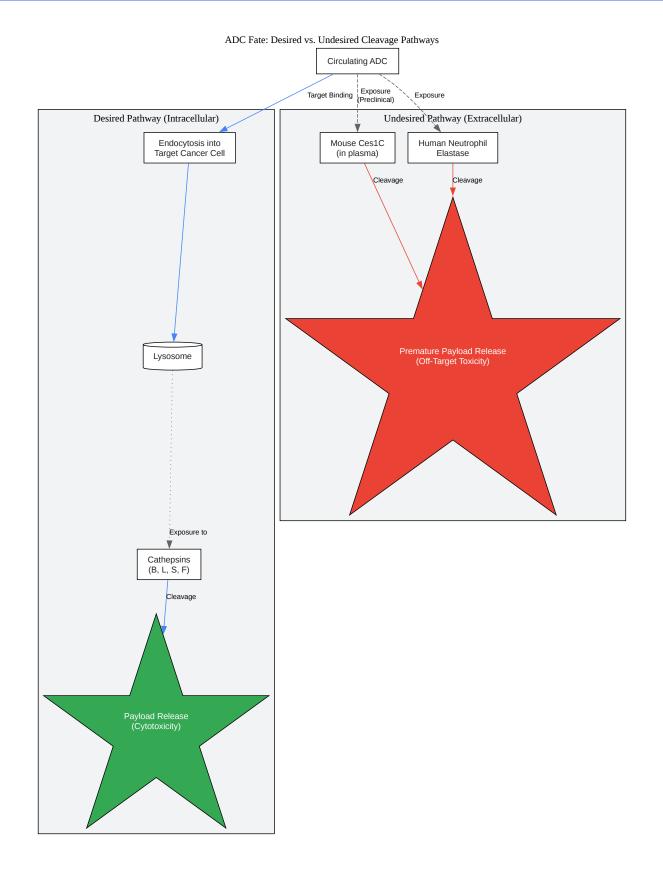


Linker Specificity and Off-Target Considerations

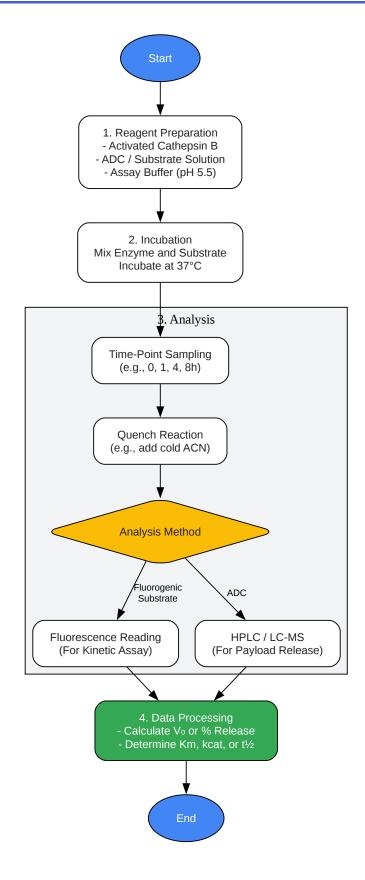
While the Val-Cit linker was designed for cleavage by cathepsin B, it is not exclusively specific to this enzyme. Research has shown that other lysosomal cysteine proteases, such as cathepsin L, S, and F, can also contribute to its cleavage. This redundancy can be beneficial, as it reduces the likelihood of resistance developing due to the loss of a single protease.

However, a significant challenge in preclinical development is the linker's susceptibility to premature cleavage in the extracellular environment by other enzymes. Notably, mouse-specific carboxylesterase Ces1C has been identified as being responsible for the hydrolysis of Val-Cit-PABC linkers in mouse plasma. Human neutrophil elastase has also been shown to cleave the Val-Cit bond, potentially contributing to off-target toxicities like neutropenia. This instability in rodent models can complicate the evaluation of ADC efficacy and stability, highlighting the importance of selecting appropriate preclinical models.









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